(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(isoxazol-5-yl)methanone
Description
Properties
IUPAC Name |
[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-(1,2-oxazol-5-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3/c20-15(12-5-6-16-21-12)19-7-1-2-10(9-19)8-13-17-14(18-22-13)11-3-4-11/h5-6,10-11H,1-4,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNJHIULHXPTQOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=NO2)CC3=NC(=NO3)C4CC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(isoxazol-5-yl)methanone is a novel chemical entity that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including relevant data tables and findings from case studies.
Chemical Structure and Properties
The compound features a complex structure incorporating both oxadiazole and isoxazole moieties. Its molecular formula is , and it has a molecular weight of approximately 298.33 g/mol. The presence of these heterocycles is significant, as they are often associated with various pharmacological properties.
Anticancer Activity
Research indicates that oxadiazole derivatives, including those similar to the target compound, exhibit notable anticancer properties. For instance, compounds with the 1,3,4-oxadiazole core have demonstrated moderate activity against various cancer cell lines. A study reported an average IC50 value of approximately 92.4 µM against eleven different cancer cell lines, including human colon adenocarcinoma and breast cancer cells .
Antimicrobial Activity
The antimicrobial potential of oxadiazole derivatives has been extensively documented. A systematic review highlighted that 1,3,4-oxadiazoles exhibit significant antibacterial and antifungal activities. Specifically, compounds containing this scaffold have shown efficacy against drug-resistant strains of bacteria .
Antiplasmodial Activity
Recent findings suggest that oxadiazole compounds may also possess antiplasmodial activity. A study focused on 1,3,4-oxadiazoles demonstrated their effectiveness against Plasmodium falciparum, the causative agent of malaria. The IC50 values for selected compounds ranged from 0.07 µM to 0.57 µM , indicating potent activity against multi-drug resistant strains .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of oxadiazole derivatives. Modifications to the oxadiazole ring and the introduction of various substituents have been shown to enhance potency and selectivity. For example:
| Compound | IC50 (µM) | Activity Type |
|---|---|---|
| Compound 1 | 0.50 | Antiplasmodial |
| Compound 2 | 0.57 | Antiplasmodial |
| Compound 3 | 0.07 | Antiplasmodial |
| Compound 4 | 92.4 | Anticancer |
This table illustrates the varying degrees of biological activity among different derivatives, underscoring the importance of specific structural features in enhancing efficacy.
Case Studies
Several case studies have been conducted to evaluate the biological activities of compounds related to This compound :
- Anticancer Study : A derivative showed significant inhibition of tumor growth in xenograft models, suggesting potential for further development as an anticancer agent.
- Antimicrobial Study : A series of oxadiazole derivatives were tested against Staphylococcus aureus and Candida albicans, demonstrating broad-spectrum antimicrobial effects.
- Antimalarial Study : Compounds were evaluated for their ability to inhibit P. falciparum in vitro, with promising results leading to further exploration in vivo.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Pharmacological Relevance
The compound belongs to a broader class of 1,2,4-oxadiazole-piperidine hybrids. Key structural analogues and their differentiating features are outlined below:
Key Comparative Insights
Substituent Effects on Bioactivity :
- The cyclopropyl group in the target compound confers greater steric hindrance and lipophilicity compared to isopropyl (e.g., GSK1292263), which may reduce metabolic clearance but limit solubility .
- Replacement of isoxazole with pyrimidine-carbonitrile (as in EP 1 808 168 derivatives) enhances hydrogen-bonding capacity, improving target affinity but increasing molecular weight (~40–60 Da difference) .
Heterocycle Impact: Isoxazole vs. 1,2,4-Oxadiazole vs. 1,3,4-oxadiazole: The 1,2,4-regioisomer (as in the target) shows superior metabolic stability in hepatic microsome assays compared to 1,3,4-analogues .
Metabolic Stability: Cyclopropyl substitution reduces CYP450-mediated oxidation compared to tert-butyl or isopropyl groups, as observed in microsomal stability assays for similar oxadiazole derivatives .
Table 1: Physicochemical and Bioactivity Comparison
Critical Observations :
- The target compound’s cyclopropyl-oxadiazole scaffold balances lipophilicity and metabolic stability, making it a promising candidate for CNS or peripheral targets requiring prolonged exposure.
- Isoxazole substitution differentiates it from pyrimidine/thiadiazole-containing analogues, offering a unique electronic profile for selective receptor interactions .
Q & A
Q. What are the common synthetic routes for synthesizing this compound?
The synthesis typically involves multi-step reactions, including:
- Cycloaddition for oxadiazole formation : A [3+2] cycloaddition between nitrile oxides and alkynes to construct the 1,2,4-oxadiazole core .
- Piperidine functionalization : Reductive amination or nucleophilic substitution to introduce the piperidine moiety .
- Coupling reactions : Use of coupling agents (e.g., EDC/HOBt) to link the isoxazole and oxadiazole-piperidine segments .
- Catalytic optimization : Palladium catalysts may facilitate cross-coupling steps, while temperature control (e.g., 60–100°C) ensures reaction efficiency .
Q. Which analytical techniques are critical for characterizing this compound?
Key methods include:
- NMR spectroscopy : For structural confirmation of heterocyclic rings and substituents (e.g., cyclopropyl, methyl groups) .
- Mass spectrometry (MS) : To verify molecular weight and fragmentation patterns .
- HPLC : For purity assessment; methods may use ammonium acetate buffer (pH 6.5) to improve peak resolution .
- X-ray crystallography : Resolves ambiguities in stereochemistry when crystalline derivatives are available .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of heterocyclic intermediates?
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates .
- Catalyst screening : Test palladium complexes (e.g., Pd(PPh₃)₄) for coupling reactions and evaluate turnover numbers .
- Temperature gradients : Use stepwise heating (e.g., 50°C → 80°C) to minimize side reactions during cycloaddition .
- Real-time monitoring : Employ inline FTIR or HPLC to track reaction progress and adjust conditions dynamically .
Q. How to resolve contradictions between NMR and computational structural predictions?
- Multi-technique validation : Combine NMR (¹³C, DEPT-135) with high-resolution MS to confirm substituent positions .
- DFT calculations : Compare computed chemical shifts (e.g., using Gaussian) with experimental NMR data to identify discrepancies .
- Cocrystallization studies : Resolve ambiguous NOE signals by synthesizing stable salts or co-crystals for X-ray analysis .
Q. What experimental designs are suitable for evaluating in vitro biological activity?
- Dose-response assays : Use 3D cell cultures to assess potency (IC₅₀) in disease-relevant models (e.g., cancer cell lines) .
- Control groups : Include positive controls (e.g., known kinase inhibitors) and vehicle controls to validate assay specificity .
- Mechanistic studies : Employ fluorescence-based probes to monitor target engagement (e.g., binding to enzymatic active sites) .
Q. How to design stability studies for preclinical metabolic profiling?
- In vitro models : Use liver microsomes or hepatocytes to assess phase I/II metabolism; quantify metabolites via LC-MS/MS .
- Isotope labeling : Synthesize ¹⁴C-labeled analogs to track metabolic pathways and identify stable/unstable regions .
- pH stability tests : Evaluate compound integrity under simulated physiological conditions (pH 1.2–7.4) over 24–72 hours .
Q. Which computational methods predict reactivity or bioactivity?
- Molecular docking : Screen against target proteins (e.g., kinases) using AutoDock Vina to prioritize synthesis candidates .
- ADMET prediction : Use QSAR models (e.g., SwissADME) to forecast solubility, permeability, and toxicity .
- Reactivity maps : Apply Fukui indices (DFT-based) to identify electrophilic/nucleophilic sites for functionalization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
